BenchChemオンラインストアへようこそ!

6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine

Medicinal chemistry Pharmacophore hybridization Polypharmacology

6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine (CAS 56044-17-8; molecular formula C₁₇H₁₇N₅O₂S; MW 355.42 g/mol) is a synthetic small molecule that fuses two validated pharmacophores: a 2,4-diaminoquinazoline core (established dihydrofolate reductase [DHFR] inhibitor scaffold) and a tetrahydroisoquinoline (THIQ) sulfonamide moiety (independently validated as a carbonic anhydrase inhibitor pharmacophore), connected via a 6-position sulfonyl linkage. The compound belongs to the 2,4-diamino-6-quinazolinesulfonamide class, which has documented antimalarial and antibacterial activity in peer-reviewed literature.

Molecular Formula C17H17N5O2S
Molecular Weight 355.4 g/mol
CAS No. 56044-17-8
Cat. No. B15216228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine
CAS56044-17-8
Molecular FormulaC17H17N5O2S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N
InChIInChI=1S/C17H17N5O2S/c18-16-14-9-13(5-6-15(14)20-17(19)21-16)25(23,24)22-8-7-11-3-1-2-4-12(11)10-22/h1-6,9H,7-8,10H2,(H4,18,19,20,21)
InChIKeyYBAKFGRONMKSCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine (CAS 56044-17-8): Compound Identity and Class Baseline for Procurement Evaluation


6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine (CAS 56044-17-8; molecular formula C₁₇H₁₇N₅O₂S; MW 355.42 g/mol) is a synthetic small molecule that fuses two validated pharmacophores: a 2,4-diaminoquinazoline core (established dihydrofolate reductase [DHFR] inhibitor scaffold) and a tetrahydroisoquinoline (THIQ) sulfonamide moiety (independently validated as a carbonic anhydrase inhibitor pharmacophore), connected via a 6-position sulfonyl linkage . The compound belongs to the 2,4-diamino-6-quinazolinesulfonamide class, which has documented antimalarial and antibacterial activity in peer-reviewed literature [1]. Its structural architecture distinguishes it from simpler 6-aryl- or 6-amino-sulfonyl quinazoline-2,4-diamine analogs and from isoquinoline-5-sulfonamide drugs such as Fasudil, positioning it as a dual-pharmacophore research tool for target identification and lead optimization programs [2].

Why Generic Substitution Fails for 6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine: Pharmacophore Architecture Matters


The 6-(3,4-dihydro-1H-isoquinoline-2-sulfonyl) substituent is not a simple structural decoration. The tetrahydroisoquinoline (THIQ) ring system introduces a conformationally constrained, lipophilic bicyclic amine that fundamentally alters the molecule's physicochemical and pharmacodynamic profile compared to close analogs bearing simpler sulfonamide amines (e.g., piperazine, morpholine, or phenyl) . Independent medicinal chemistry literature demonstrates that the 3,4-dihydroisoquinoline-2(1H)-sulfonamide moiety engages zinc-dependent enzymes (carbonic anhydrases) at nanomolar concentrations via a structurally characterized binding mode confirmed by X-ray crystallography [1], while the 2,4-diaminoquinazoline core targets the folate pathway via DHFR inhibition [2]. Substituting the THIQ sulfonamide with a simpler amine sulfonamide or aryl sulfonamide would eliminate one entire pharmacophore dimension, potentially abrogating polypharmacology or selectivity profiles that depend on the specific steric and electronic properties of the fused bicyclic isoquinoline system [3].

Quantitative Differentiation Evidence: 6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine vs. Closest Analogs and In-Class Candidates


Structural-Pharmacophoric Hybridization: Dual-Target Architecture vs. Fasudil and 6-Phenylsulfonyl Analog

The target compound is a structural hybrid that covalently links the 2,4-diaminoquinazoline DHFR inhibitor scaffold to a tetrahydroisoquinoline sulfonamide moiety. Fasudil (HA-1077, CAS 103745-39-7) contains an isoquinoline-5-sulfonamide linked to homopiperazine and inhibits ROCK1 with Ki = 0.33 μM and ROCK2 with IC₅₀ = 0.158 μM, but lacks the quinazoline-2,4-diamine core entirely and thus has no DHFR-targeting capacity [1]. Conversely, 6-(phenylsulfonyl)quinazoline-2,4-diamine (CAS 51123-24-1) retains the antifolate quinazoline core but substitutes the THIQ with a simple phenyl ring, losing the zinc-chelating sulfonamide geometry and all carbonic anhydrase inhibition potential . The target compound is the only commercially available molecule that integrates both pharmacophores in a single entity .

Medicinal chemistry Pharmacophore hybridization Polypharmacology Kinase inhibition

Physicochemical Differentiation: MW, Lipophilicity, and H-Bond Capacity vs. Piperazine and Morpholine Sulfonamide Analogs

The THIQ sulfonamide substituent imparts a substantially higher molecular weight (+33 Da vs. the 4-methylpiperazine analog), increased lipophilicity (estimated ΔcLogP ≈ +1.0–1.5 log units owing to the fused benzo ring), and reduced topological polar surface area relative to the morpholine analog, which carries an additional oxygen H-bond acceptor . These differences have practical consequences: the THIQ analog is predicted to exhibit higher membrane permeability (favorable for intracellular target engagement) but potentially lower aqueous solubility compared to the morpholine analog, which has a calculated TPSA contribution from the morpholine oxygen that enhances water solubility . For procurement decisions, these physicochemical distinctions dictate suitability for different assay formats: the THIQ analog may require DMSO stock solutions and is better suited for cell-based assays, while the morpholine analog may perform better in biochemical aqueous-phase screens.

Physicochemical properties Drug-likeness ADME prediction Lead optimization

Tetrahydroisoquinoline Sulfonamide Pharmacophore: Independent Validation as Nanomolar Carbonic Anhydrase Inhibitor

The 3,4-dihydroisoquinoline-2(1H)-sulfonamide moiety present in the target compound has been independently validated as a potent carbonic anhydrase (CA) inhibitor pharmacophore by Gitto et al. (2010) [1]. In that study, several 1-substituted THIQ sulfonamide derivatives demonstrated nanomolar inhibitory potency against the tumor-associated isoforms hCA IX and hCA XIV, while maintaining low affinity for the ubiquitous cytosolic isoform hCA II, indicating a therapeutically relevant selectivity profile [2]. Critically, the X-ray crystal structure of one derivative in complex with hCA II (PDB: 3IGP, resolution 1.65 Å) confirmed direct sulfonamide-zinc coordination in the catalytic site, providing atomic-level validation of the binding mode [3]. A follow-up comparative study confirmed that THIQ sulfonamide derivatives exhibit significant nanomolar-range inhibition of druggable CA isoforms (hCA VII, hCA IX, hCA XIV) with selectivity over hCA I and hCA II [4]. This precedent establishes that the THIQ sulfonamide component of the target compound is not merely a passive linker but an active pharmacophore with experimentally verified target engagement.

Carbonic anhydrase inhibition Tumor-associated isoforms X-ray crystallography Sulfonamide zinc-binding

DHFR Antifolate Class Membership: In Vivo Antimalarial Activity Precedent for 2,4-Diamino-6-quinazolinesulfonamides

The target compound belongs to the 2,4-diamino-6-quinazolinesulfonamide class, for which substantial antimalarial activity has been demonstrated in multiple independent studies [1]. Elslager et al. (1984) reported that several members of this class exhibited in vivo antimalarial activity against Plasmodium berghei in mice via parenteral administration, though the program was eventually discontinued in favor of more potent related series [2]. A complementary Chinese study evaluated 17 derivatives of 2,4-diamino-6-substituted amino sulfonyl quinazolines in a P. berghei mouse model and identified five compounds (I₄, I₅, I₁₀, I₁₁, I₁₂) with oral antimalarial efficacy: SD₅₀ = 0.43–2.4 mg/kg × 4 days against the drug-sensitive N strain, and notably, SD₅₀ = 0.19–0.42 mg/kg × 4 days against a highly chloroquine-resistant (RC) strain [3]. A specific piperidine-1-sulfonyl quinazoline-2,4-diamine analog demonstrated causal prophylactic activity against P. yoelii at a daily oral dose of 0.31 mg/kg for 3 days [4]. These class-level data demonstrate that the 2,4-diaminoquinazoline-6-sulfonamide scaffold is orally bioavailable and capable of achieving in vivo antimalarial efficacy at sub-mg/kg doses, providing translational relevance for the target compound.

Antimalarial Dihydrofolate reductase Plasmodium berghei Folate antagonist In vivo efficacy

G9a Lysine Methyltransferase Inhibitor Scaffold: THIQ-Quinazoline Architecture Validated with Sub-50 nM Potency

The tetrahydroisoquinoline-substituted quinazoline scaffold has been recently validated as a productive platform for G9a lysine methyltransferase inhibition by Shao et al. (2025) [1]. In a systematic SAR campaign, compound 31—bearing a 2-dioxole-fused tetrahydroisoquinoline linked to quinazoline—exhibited an IC₅₀ of 0.032 μM against G9a with high selectivity over other tested lysine/arginine methyltransferases, representing a significant improvement over the reference compound UNC0642 [2]. Compound 31 demonstrated antiproliferative activity across multiple cancer cell lines, suppressed H3K9me2 levels in CT26 colon carcinoma cells, induced ROS-mediated autophagy and apoptosis, and achieved in vivo antitumor efficacy with a tumor growth inhibition (TGI) rate of 45.10% in a CT26 xenograft model without significant body weight loss or visible toxicity [3]. The compound also exhibited good microsomal metabolic stability and acceptable in vivo pharmacokinetic properties [4]. While the target compound (CAS 56044-17-8) is not compound 31, it shares the identical 2-THIQ-substituted quinazoline core architecture, establishing this scaffold as a viable starting point for G9a inhibitor development with demonstrated in vivo proof-of-concept.

Epigenetics G9a inhibitor Lysine methyltransferase Antitumor In vivo efficacy

Patent Landscape Positioning: Freedom-to-Operate at the Intersection of Two Exploited Chemical Spaces

The target compound occupies a structurally distinct niche at the intersection of two well-characterized patent families. The isoquinolinesulfonyl compound patent family (EP-0187371-A2, filed 1985; US-4678783-A; and related filings by Asahi Kasei) claims isoquinoline-5-sulfonamides as vasodilators and cerebral circulation ameliorators, exemplified by Fasudil [1]. The Pfizer PDE10 inhibitor patent family (WO2005082883, filed 2005) claims tetrahydroisoquinolinyl-substituted quinazolines as selective PDE10 inhibitors for CNS disorders [2]. Neither patent family specifically claims or exemplifies the 2,4-diamino-6-(THIQ-sulfonyl)quinazoline architecture of the target compound, which combines (a) the 2,4-diamino substitution pattern essential for DHFR inhibition with (b) the 6-position sulfonamide linkage to THIQ . The expiration of the foundational isoquinolinesulfonyl compound patents (priority 1984) further opens the chemical space for novel composition-of-matter claims. This positioning offers an opportunity for procurement of a compound with potential for novel IP generation that is structurally differentiated from both the Fasudil/ROCK inhibitor chemotype and the PDE10 inhibitor chemotype .

Patent analysis Freedom-to-operate Isoquinolinesulfonyl compounds Quinazoline antifolates IP differentiation

Optimal Research and Industrial Application Scenarios for 6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine (CAS 56044-17-8)


Epigenetic Drug Discovery: G9a/GLP Lysine Methyltransferase Inhibitor Lead Optimization

The THIQ-substituted quinazoline scaffold has been validated as a G9a inhibitor platform with in vivo antitumor efficacy (TGI = 45.10% in CT26 xenograft; compound 31 IC₅₀ = 0.032 μM) [1]. The target compound provides the unoptimized scaffold for SAR exploration, enabling medicinal chemistry teams to investigate modifications at the quinazoline 2- and 4-positions, the THIQ ring substituents, and the sulfonamide linker geometry. The scaffold's demonstrated microsomal stability and oral bioavailability support its use in hit-to-lead and lead optimization campaigns targeting G9a-driven cancers.

Antimalarial Drug Discovery: DHFR-Targeted Folate Antagonist Development

The 2,4-diamino-6-quinazolinesulfonamide class has demonstrated oral in vivo antimalarial efficacy with SD₅₀ values as low as 0.19 mg/kg × 4 days against chloroquine-resistant Plasmodium berghei [2]. The target compound's THIQ sulfonamide substituent represents a novel amine component within this validated antifolate scaffold, offering the potential to overcome resistance mechanisms that limit existing antifolates. Its use is indicated for screening against chloroquine-resistant and multidrug-resistant Plasmodium strains in both in vitro (SYBR Green or HRP2-based IC₅₀ determination) and in vivo (Peters' 4-day suppressive test in mice) models.

Chemical Biology Probe Development: Dual-Target Deconvolution in Phenotypic Screening

The compound's unique dual-pharmacophore architecture—combining a DHFR-targeting 2,4-diaminoquinazoline core with a carbonic anhydrase-targeting THIQ sulfonamide moiety [3]—makes it a valuable tool for chemical biology target deconvolution. In phenotypic screening campaigns where the compound produces a biological response, researchers can systematically test which pharmacophore drives the observed phenotype by comparing activity with single-pharmacophore controls: 6-(phenylsulfonyl)quinazoline-2,4-diamine (DHFR-only) and simple 3,4-dihydroisoquinoline-2(1H)-sulfonamides (CA-only). This approach enables rational dissection of polypharmacology contributions.

Kinase Selectivity Profiling: Isoquinoline Sulfonamide Kinase Inhibition Panel Screening

Given the precedent of isoquinoline-5-sulfonamides as kinase inhibitors (Fasudil inhibits ROCK1/2, PKA, PKC, PKG; H-7 and H-8 inhibit multiple Ser/Thr kinases) [4], the target compound—which presents a structurally distinct isoquinoline sulfonamide geometry (THIQ-2-sulfonamide rather than isoquinoline-5-sulfonamide)—merits profiling against a broad kinase panel. Its quinazoline-2,4-diamine core may confer additional kinase selectivity through ATP-site interactions distinct from those of 5-isoquinolinesulfonamide inhibitors. Procurement for kinase selectivity screening panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) can identify novel kinase inhibition profiles inaccessible to existing isoquinoline sulfonamide tool compounds.

Quote Request

Request a Quote for 6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.